4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a pyrimido-indole core, which is known for various biological activities, particularly as a scaffold for drug development targeting bromodomain and extra-terminal (BET) proteins involved in cancer progression. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological properties.
This compound belongs to the class of heterocyclic compounds, specifically isoxazoles and pyrimidines. It is classified as a potential pharmaceutical agent due to its activity against certain cancer cell lines and its interaction with specific protein targets.
The synthesis of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole typically involves multi-step synthetic routes. Key methods include:
The synthesis may utilize reagents such as sodium hydride for deprotonation steps, palladium catalysts for hydrogenolysis, and various solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yields. The purity of synthesized compounds is typically confirmed using techniques like NMR spectroscopy and mass spectrometry .
The molecular formula for this compound is C17H15ClN4O2, with a molecular weight of approximately 342.78 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding interactions with target proteins such as BET bromodomains.
The compound can participate in various chemical reactions typical of heterocycles:
Reactions are often monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.
The proposed mechanism of action for 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole primarily involves its interaction with BET proteins. These proteins play a critical role in regulating gene expression through their binding to acetylated lysines on histones.
Quantitative assays have shown that related compounds exhibit low nanomolar potencies against cancer cell lines, supporting the efficacy of this class of inhibitors.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its heterocyclic structure. Specific melting points and crystallographic data would provide further insights into its physical characteristics.
Chemical stability under physiological conditions is crucial for therapeutic applications. Preliminary studies suggest that modifications to the core structure can enhance metabolic stability and bioavailability.
Studies have indicated that similar compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles in preclinical models .
The primary application of 4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole lies in its potential as a therapeutic agent targeting BET proteins in oncology. Its ability to inhibit tumor growth makes it a candidate for further development as an anti-cancer drug.
Additionally, ongoing research into its structure-activity relationships continues to reveal insights into optimizing efficacy and selectivity against specific cancer types, making it an important compound in drug discovery efforts within medicinal chemistry .
Epigenetic dysregulation is a hallmark of cancer and inflammatory diseases. Bromodomain and Extra-Terminal (BET) proteins—BRD2, BRD3, BRD4, and BRDT—function as critical "readers" of histone acetylation marks, bridging chromatin modifications to transcriptional activation. These proteins contain tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery to promoter and enhancer regions. Oncogenesis frequently exploits this mechanism, as BET proteins regulate expression of key oncogenes like MYC, BCL2, and FOSL1 [1] [3] [7]. For example, BRD4 recruits the P-TEFb complex to phosphorylate RNA Polymerase II, enabling transcriptional elongation of growth-promoting genes [1] [8]. Dysregulation of this process contributes to malignancies such as acute myeloid leukemia, multiple myeloma, and NUT midline carcinoma (driven by BRD4-NUT fusions) [1] [3] [8]. Consequently, targeting BET bromodomains represents a promising strategy to disrupt oncogenic transcription networks.
Table 1: BET Family Proteins and Their Roles in Disease
Protein | Key Functions | Disease Relevance |
---|---|---|
BRD2 | Scaffolds E2F transcription factors; regulates G1/S transition | Lymphoma, metabolic disorders |
BRD3 | Binds acetylated GATA1; regulates erythroid differentiation | Acute leukemia |
BRD4 | Recruits P-TEFb; drives MYC expression | NUT carcinoma, AML, solid tumors |
BRDT | Chromatin remodeling in spermatogenesis | Not strongly cancer-linked |
BET proteins orchestrate gene expression through multimodal interactions with chromatin and transcription complexes. Their bromodomains exhibit high affinity for histones with multi-acetylated tails (e.g., H4K5acK8ac), enabling stable chromatin occupancy [1] [7]. BRD4, the most extensively studied BET member, serves as a scaffold for:
In cancer, BET proteins localize to super-enhancers—large clusters of enhancers driving expression of oncogenes like MYC. Pharmacological inhibition displaces BET proteins from chromatin, leading to preferential downregulation of these genes. For instance, JQ1 suppresses MYC transcription in multiple myeloma by evicting BRD4 from immunoglobulin enhancers adjacent to the MYC locus [8]. Similarly, NMYC-amplified neuroblastomas show sensitivity to BET inhibition due to suppression of NMYC-driven transcriptional programs [1] [7].
The 9H-pyrimido[4,5-b]indole core has emerged as a privileged scaffold in BET inhibitor design due to its:
Derivatives like the focus compound—4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole—exemplify strategic modifications to enhance potency. The 4-chloro group augments electrophilic interactions, while the 6-methoxy moiety improves solubility. Crucially, the 7-(3,5-dimethylisoxazole) appendage exploits hydrophobic regions adjacent to the acetyl-lysine binding site, notably the WPF shelf (Trp81, Pro82, Phe83 in BRD4) [7] [9] [10]. This design yields improved selectivity over non-BET bromodomains compared to early inhibitors like JQ1 (a triazolo-benzodiazepine) [3] [7].
Table 2: Key Pyrimidoindole-Based BET Inhibitors
Compound | Substituents | Target Specificity | Notable Features |
---|---|---|---|
Focus Compound | C4: Cl; C6: OCH₃; C7: 3,5-dimethylisoxazole | Pan-BET | Optimized WPF shelf engagement |
Analog A [10] | C4: CH₃; C6: H; C7: phenyl | BRD4-BD1 | Moderate selectivity for BD1 |
Analog B [7] | C4: CF₃; C6: OCH₃; C7: 4-methylthiazole | BRD4-BD2 | Enhanced metabolic stability |
The WPF shelf—a conserved hydrophobic plateau in BET bromodomains formed by Trp-Pro-Phe residues—serves as a critical selectivity determinant for ligand design. Unlike the acetyl-lysine binding cavity, which is conserved across many bromodomains, the WPF shelf exhibits structural variations ideal for selective targeting [8] [10]. The focus compound’s 3,5-dimethylisoxazole group is engineered to engage this region via:
Biophysical studies confirm that inhibitors occupying both the acetyl-lysine site and the WPF shelf achieve 10–100-fold higher affinity for BET bromodomains than those targeting only the central cavity [8] [10]. This dual engagement is particularly effective in disrupting BRD4 interactions with nucleosomes and transcription factors (e.g., TWIST1), providing a mechanistic advantage over first-generation inhibitors [7] [10].
Table 3: Structure-Activity Relationships of Key Substituents
Position | Group | Role in Binding | Effect on Potency |
---|---|---|---|
C4 (Pyrimidine) | Chloro | Electrophilic interaction with Asn140 | IC₅₀ ↓ 40% vs. H [10] |
C6 (Indole) | Methoxy | Solubility enhancement; H-bond acceptor | LogP ↓ 0.5 vs. CH₃ [7] |
C7 (Linker) | Dimethylisoxazole | WPF shelf engagement; hydrophobic fit | Kd ↑ 10-fold vs. phenyl [9] |
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